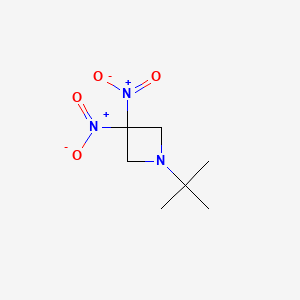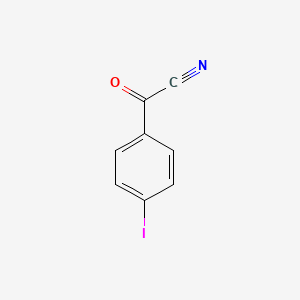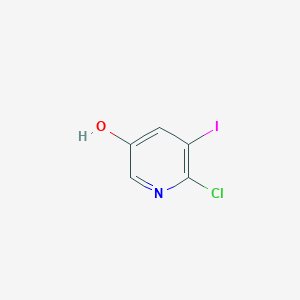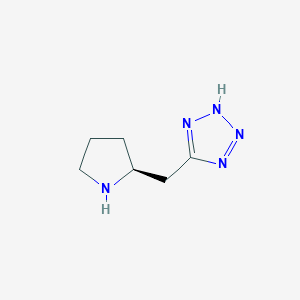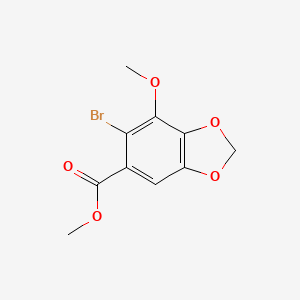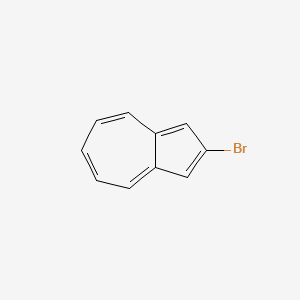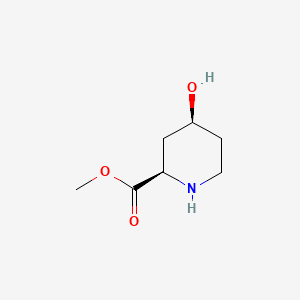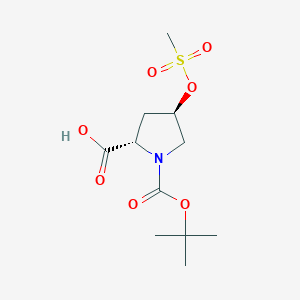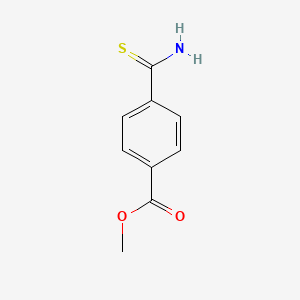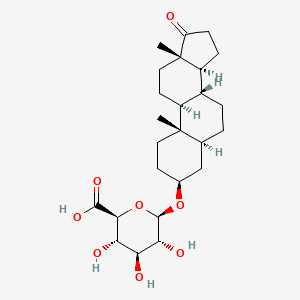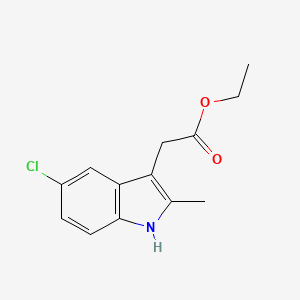
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate
Overview
Description
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate is an organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound, specifically, features a chloro and methyl substitution on the indole ring, which can influence its chemical behavior and biological activity.
Mechanism of Action
Target of Action
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, also known as (5-Chloro-2-methyl-1H-indol-3-yl)-acetic acid ethyl ester, is a derivative of indole . Indole derivatives are known to play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders . .
Mode of Action
The mode of action of indole derivatives often involves binding with high affinity to multiple receptors . This interaction can lead to various changes in the cell, depending on the specific targets involved.
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
Indole derivatives, including Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, have been found to interact with multiple receptors, showing high binding affinity . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Cellular Effects
The effects of this compound on cells are diverse. For instance, indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . They have also demonstrated activity against hepatitis C virus (HCV) in Huh-7.5 cells .
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves interactions with various biomolecules. For example, indole derivatives bind with high affinity to multiple receptors, which can lead to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Fischer Indole Synthesis: : This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate, the starting materials would include 5-chloro-2-methylphenylhydrazine and ethyl glyoxylate. The reaction typically occurs in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid, under reflux conditions .
-
Palladium-Catalyzed Coupling: : Another method involves the palladium-catalyzed coupling of a halogenated indole with an ethyl ester. This method can be more selective and provide higher yields. The reaction conditions often include a palladium catalyst, a base like potassium carbonate, and a solvent such as dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. Continuous flow reactors and automated systems can enhance efficiency and yield. The choice of method depends on factors like cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The chloro group on the indole ring can undergo nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted indoles .
-
Oxidation Reactions: : The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide. These reactions typically yield products like indole-3-carboxylic acids .
-
Reduction Reactions: : Reduction of the indole ring can be achieved using hydrogenation catalysts such as palladium on carbon. This can lead to the formation of dihydroindoles .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst, room temperature and pressure.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Oxidation: Indole-3-carboxylic acids.
Reduction: Dihydroindoles.
Scientific Research Applications
Ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate has diverse applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of more complex indole derivatives. Its unique substitutions make it a valuable building block for creating novel compounds .
-
Biology: : Studied for its potential biological activities, including antimicrobial and anticancer properties. The indole scaffold is known for its ability to interact with various biological targets .
-
Medicine: Research is ongoing to explore its efficacy and safety in therapeutic contexts .
-
Industry: : Used in the synthesis of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-bromo-2-methyl-1H-indol-3-yl)acetate: Similar structure but with a bromine atom instead of chlorine. This can affect its reactivity and biological activity.
Ethyl 2-(5-chloro-1H-indol-3-yl)acetate: Lacks the methyl group, which can influence its chemical properties and interactions.
Methyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate: Similar but with a methyl ester instead of an ethyl ester, affecting its solubility and reactivity.
Uniqueness
This compound is unique due to its specific substitutions, which can enhance its reactivity and biological activity compared to other indole derivatives. The presence of both chloro and methyl groups provides a distinct chemical profile that can be exploited in various applications .
Properties
IUPAC Name |
ethyl 2-(5-chloro-2-methyl-1H-indol-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-3-17-13(16)7-10-8(2)15-12-5-4-9(14)6-11(10)12/h4-6,15H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEIZRBAYMLMWPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20469276 | |
| Record name | Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3446-72-8 | |
| Record name | Ethyl (5-chloro-2-methyl-1H-indol-3-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20469276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


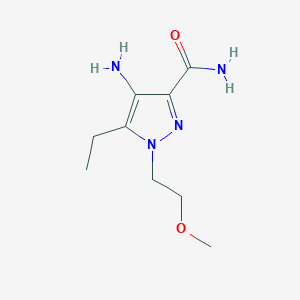
![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)
